

# Spectral Data Analysis of *tert*-Butyl 3-ethynylazetidine-1-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: *tert*-Butyl 3-ethynylazetidine-1-carboxylate

Cat. No.: B592247

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectral data for ***tert*-Butyl 3-ethynylazetidine-1-carboxylate**, a valuable building block in medicinal chemistry and drug development. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for the characterization of this compound.

## Chemical Structure and Overview

***tert*-Butyl 3-ethynylazetidine-1-carboxylate** (C<sub>10</sub>H<sub>15</sub>NO<sub>2</sub>) is a heterocyclic compound featuring an azetidine ring, a *tert*-butoxycarbonyl (Boc) protecting group, and an ethynyl functional group. This unique combination of features makes it a versatile intermediate in the synthesis of more complex molecules. The molecular weight of this compound is 181.23 g/mol.

## Predicted Spectral Data

The following tables summarize the predicted spectral data for ***tert*-Butyl 3-ethynylazetidine-1-carboxylate** based on the analysis of its structural components.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.2 - 4.0	t	2H	Azetidine CH <sub>2</sub> (adjacent to N)
~3.9 - 3.7	t	2H	Azetidine CH <sub>2</sub> (adjacent to CH)
~3.5 - 3.3	m	1H	Azetidine CH
~2.5	s	1H	Acetylenic C-H
1.45	s	9H	tert-Butyl (CH <sub>3</sub> ) <sub>3</sub>

<sup>13</sup>C NMR (Carbon-13) Spectral Data (Predicted)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~156	C=O	Carbonyl Carbon (Boc group)
~80	Quaternary C	Quaternary Carbon (tert-Butyl)
~80	C	Acetylenic Carbon (C-H)
~70	C	Acetylenic Carbon (C-C)
~55	CH <sub>2</sub>	Azetidine CH <sub>2</sub> (adjacent to N)
~35	CH	Azetidine CH
28.5	CH <sub>3</sub>	tert-Butyl (CH <sub>3</sub> ) <sub>3</sub>

## Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
~3300	Sharp, Medium	≡C-H Stretch (Terminal Alkyne)
~2975	Strong	C-H Stretch (Aliphatic, tert-Butyl & Azetidine)
~2110	Weak	C≡C Stretch (Terminal Alkyne)
~1700	Strong	C=O Stretch (Carbamate)
~1400	Medium	C-H Bend (Aliphatic)
~1160	Strong	C-O Stretch (Carbamate)

## Mass Spectrometry (MS)

Predicted Mass-to-Charge Ratios (m/z)

m/z	Ion	Notes
182.12	[M+H] <sup>+</sup>	Predicted molecular ion peak (protonated)
204.10	[M+Na] <sup>+</sup>	Predicted sodium adduct
126.08	[M-C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	Loss of the tert-butyl group
108.07	[M-Boc] <sup>+</sup>	Loss of the Boc group

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **tert-Butyl 3-ethynylazetidine-1-carboxylate** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 300 MHz or higher field NMR spectrometer. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically obtained.

## IR Spectroscopy

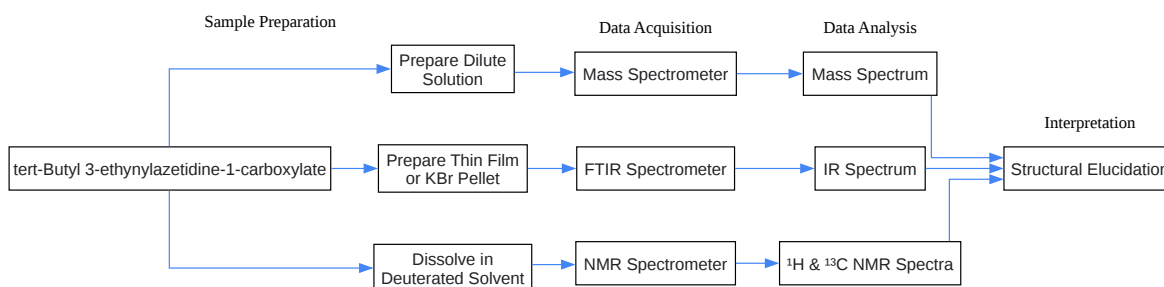
- Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry

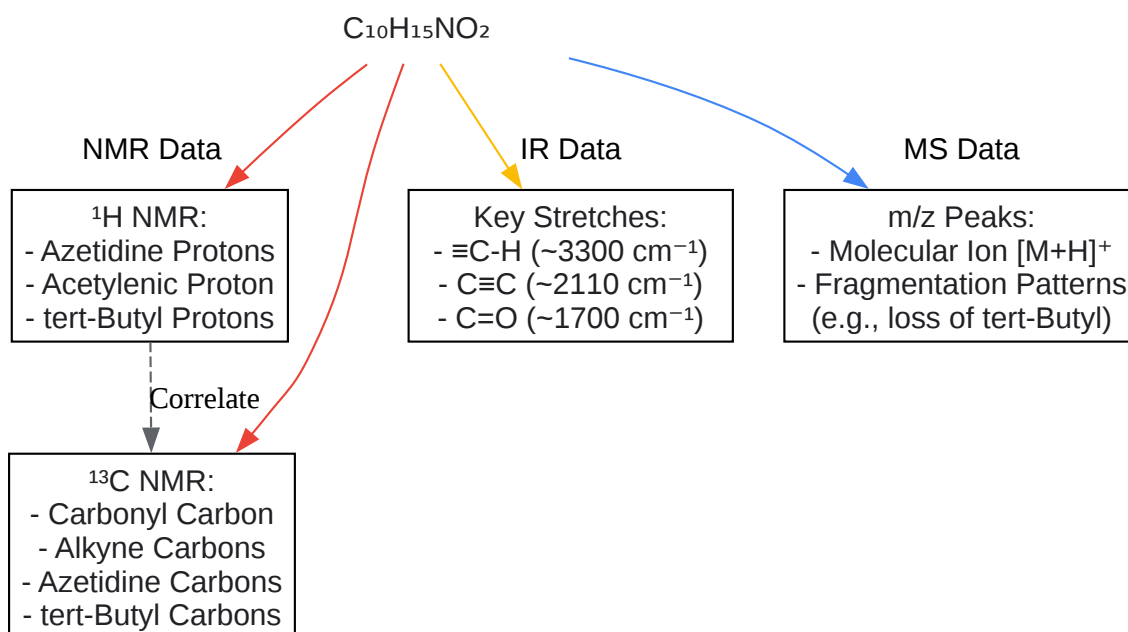
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
- Data Acquisition: Acquire the mass spectrum, scanning a mass range appropriate for the expected molecular weight of the compound and its fragments.

## Visualization of Analysis Workflow

The following diagrams illustrate the general workflow for spectral data analysis and the logical connections in interpreting the spectral data for **tert-Butyl 3-ethynylazetidine-1-carboxylate**.



### *tert*-Butyl 3-ethynylazetidine-1-carboxylate Structure



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